molecular formula C12H20O4 B1602264 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate CAS No. 62141-26-8

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Cat. No. B1602264
CAS RN: 62141-26-8
M. Wt: 228.28 g/mol
InChI Key: MFGQIZPUMIISPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is a chemical compound with the molecular formula C12H20O4 . It is used for research purposes.


Molecular Structure Analysis

The InChI code for Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is 1S/C12H20O4/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate are not detailed in the available resources .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is 228.28 g/mol. Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the resources .

Scientific Research Applications

Synthesis Techniques and Chemical Intermediates

  • Synthesis of Pheromones : Research has demonstrated the utility of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate derivatives in the synthesis of optically active pheromones. A notable study illustrated the preparation of such compounds from a common chiral precursor, showcasing the compound's role in synthesizing environmentally significant molecules (Hungerbühler et al., 1980).

  • Organic Nonlinear Optical Materials : Another application involves the synthesis and characterization of organic nonlinear optical materials for potential use in devices like laser frequency doublers. The study on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane highlighted its favorable properties for nonlinear optical applications (Kagawa et al., 1994).

  • Antimicrobial Agents : The isolation and characterization of new compounds from natural sources like red seaweed have also been reported. These compounds, with a similar structural motif, have shown promising antimicrobial and antioxidative properties, suggesting potential applications in developing new antimicrobial agents (Makkar & Chakraborty, 2018).

Medicinal Chemistry Applications

  • Medicinal Chemistry : The compound's derivatives have been utilized in the synthesis of molecules with potential medicinal chemistry applications. For instance, the creation of substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates showcases its role in the development of novel medicinal compounds (Sabitov et al., 2020).

Advanced Material Synthesis

  • Advanced Material Synthesis : The compound has also found use in the synthesis of advanced materials. A study on the growth and characterization of a new organic material for nonlinear optical devices provides insights into the material's purification, single crystal growth, and characterization, affirming its potential in advanced material applications (Kagawa et al., 1994).

Safety And Hazards

Specific safety and hazard information for Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is not available in the resources .

Future Directions

The future directions of research and applications involving Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate are not specified in the available resources .

properties

IUPAC Name

ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-2-14-11(13)9-10-3-5-12(6-4-10)15-7-8-16-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGQIZPUMIISPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577026
Record name Ethyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

CAS RN

62141-26-8
Record name Ethyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(1,4-Dioxa-spiro[4.5]dec-8-ylidene)-acetic acid ethyl ester (1.10 g, 4.86 mmol) was dissolved in 30 ml ethyl acetate and stirred with 110 mg Pd/C 10% under hydrogen atmosphere for 4 hours. The catalyst was filtered off and the solvent evaporated. The crude product (1.08 g, 97%) [MS: m/e=229.3 (M+H+)] was obtained as a colourless liquid and used without any further purification for the next step.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mg
Type
catalyst
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

A suspension of 8-ethoxycarbonylmethylidene-1,4-dioxaspiro[4.5]decane (crude, 172.9 g) 10% Pd—C (53.2% wet, 6.5 g) in EtOAc/MeOH (1250 mL and 400 mL) is stirred under H2 atmosphere at room temperature for 4 hours. The reaction mixture is filtered, and the filtrate is concentrated in vacuo to afford crude 8-ethoxycarbonylmethyl-1,4-dioxaspiro[4.5]decane. The crude product is used without further purification.
Quantity
172.9 g
Type
reactant
Reaction Step One
Name
EtOAc MeOH
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Second Step: 267.3 g of the compound (11), 5.0 g of Pd/C, 500 mL of isopropyl alcohol (IPA) and 500 mL of toluene were added to a reactor, and stirred under hydrogen atmosphere for 24 hours. After confirming that the reaction had been completed by GC analysis, the Pd/C was filtered off, and the solvent was removed by distillation under reduced pressure to obtain a residue. The resulting residue was purified by silica gel column chromatography using heptane as eluent, and the solvent was distilled off under reduced pressure to obtain 255.2 g of (1,4-dioxaspiro[4,5]dec-8-yl)acetic acid ethyl ester (12) as a colorless liquid.
Quantity
267.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.